2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a benzothiazole ring, a pyrrolidine ring, and a pyrimidine moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyrimidine moiety, and the final coupling with the benzothiazole ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples include:
2-aminopyrimidine derivatives: These compounds share the pyrimidine moiety and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their biological activity and structural diversity.
Uniqueness
What sets 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole ring, pyrrolidine ring, and pyrimidine moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-18-8-6-15(19-11)23-12-7-9-21(10-12)17(22)16-20-13-4-2-3-5-14(13)24-16/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZBFLJTHUCDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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